molecular formula C8H6N2OS B14892325 2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde

2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde

Cat. No.: B14892325
M. Wt: 178.21 g/mol
InChI Key: ZGIKKHFZQKBDPF-UHFFFAOYSA-N
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Description

2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a fused thiazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . The reaction conditions often include heating and the use of solvents such as ethanol and triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or pathways critical for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde can be compared with other thiazole and pyridine derivatives:

List of Similar Compounds

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H6N2OS/c1-5-9-8-7(12-5)3-2-6(4-11)10-8/h2-4H,1H3

InChI Key

ZGIKKHFZQKBDPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=N2)C=O

Origin of Product

United States

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